Potassium Succinate Potassium Succinate A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Brand Name: Vulcanchem
CAS No.: 676-47-1
VCID: VC1725277
InChI: InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);
SMILES: C(CC(=O)[O-])C(=O)[O-].[K+].[K+]
Molecular Formula: C4H6KO4
Molecular Weight: 157.19 g/mol

Potassium Succinate

CAS No.: 676-47-1

Cat. No.: VC1725277

Molecular Formula: C4H6KO4

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

Potassium Succinate - 676-47-1

Specification

CAS No. 676-47-1
Molecular Formula C4H6KO4
Molecular Weight 157.19 g/mol
IUPAC Name dipotassium;butanedioate
Standard InChI InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);
Standard InChI Key ZCWYDQNATAJCIN-UHFFFAOYSA-N
SMILES C(CC(=O)[O-])C(=O)[O-].[K+].[K+]
Canonical SMILES C(CC(=O)O)C(=O)O.[K]

Introduction

Chemical Identity and Properties

Potassium succinate is characterized by specific chemical and physical properties that define its behavior in various applications. The compound features a structure where potassium ions neutralize the carboxylic acid groups of succinic acid.

Basic Chemical Information

PropertyValue
Chemical NamePotassium Succinate
SynonymsSuccinic Acid Dipotassium Salt, Dipotassium succinate
CAS Number676-47-1
Molecular FormulaC4H4K2O4
Molecular Weight194.27 g/mol
MDL NumberMFCD00045954

The molecular structure consists of a four-carbon chain with two carboxylate groups, each bound to a potassium ion, creating a stable salt formation .

Physical Properties and Stability

Potassium succinate exists as a crystalline solid that demonstrates high water solubility. When hydrated, it forms water potassium succinate with the molecular formula C4H6K2O5 and a molecular weight of 212.28 g/mol . For optimal stability and quality maintenance, the compound should be stored sealed in dry conditions at temperatures between 2-8°C .

Computational Chemistry Data

Computational analysis provides important insights into the chemical behavior and potential reactivity of potassium succinate:

ParameterValue
TPSA52.6
LogP-0.98
Hydrogen Acceptors4
Hydrogen Donors0
Rotatable Bonds3
SMILES NotationO=C(O[K])CCC(O[K])=O

These parameters help predict the compound's behavior in biological systems, including membrane permeability and potential interactions with biomolecules .

Synthesis and Production Methods

The production of potassium succinate involves specific chemical reactions that can be performed at both laboratory and industrial scales.

Laboratory Synthesis

The primary method for synthesizing potassium succinate is through a neutralization reaction between succinic acid and potassium hydroxide. This reaction proceeds in aqueous solution according to the following equation:

C4H6O4 + 2KOH → C4H4K2O4 + 2H2O

This straightforward process allows for controlled production of potassium succinate in laboratory settings, where precise stoichiometric ratios can be maintained.

Industrial Production

For large-scale industrial production, potassium succinate is commonly synthesized by reacting succinic acid with either potassium carbonate (K2CO3) or potassium bicarbonate (KHCO3). These alternative reagents may offer economic or practical advantages in industrial settings. Following synthesis, the compound undergoes purification processes including crystallization and drying to achieve commercial-grade purity standards, typically around 98% .

Biochemical Significance

Potassium succinate plays important roles in fundamental biological processes, particularly in cellular energy metabolism.

Role in Energy Metabolism

Succinate, the anion portion of potassium succinate, serves as a critical intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Within this cycle, succinate is converted to fumarate by the enzyme succinate dehydrogenase (SDH). This transformation represents an essential step in cellular respiration and energy production across diverse organisms.

The succinate dianion results from the removal of protons from both carboxyl groups of succinic acid. It functions as a human metabolite and is also found in Saccharomyces cerevisiae, highlighting its evolutionary conservation across different life forms .

Cellular Effects and Molecular Mechanisms

At the molecular level, potassium succinate influences cellular processes through specific interactions with enzymes and other biomolecules. Its participation in the TCA cycle affects:

  • Cellular energy production (ATP synthesis)

  • Oxidative phosphorylation

  • Metabolic regulation

  • Mitochondrial function

These interactions make potassium succinate an important compound in understanding cellular metabolism and potential therapeutic targets for metabolic disorders.

Research on Antibacterial Properties

Recent scientific investigations have revealed promising antibacterial properties of potassium succinate, particularly when combined with succinic acid.

Recent Scientific Findings

A comprehensive study has investigated potassium succinate-succinic acid as a potential antibacterial agent. This research was motivated by the growing concern regarding antibiotic resistance and the need for alternative antimicrobial compounds .

The study demonstrated that potassium succinate-succinic acid exhibits significant bioactivity against bacterial pathogens. The compound's relative acidic nature contributes to its effectiveness as a natural antibiotic candidate. This research represents a notable step toward developing metallic compounds for enhanced antibiotic delivery systems .

Analytical Approaches and Techniques

The investigation of potassium succinate-succinic acid's antibacterial properties utilized multiple sophisticated analytical techniques:

  • Fourier-transform infrared (FT-IR) spectroscopy

  • FT-Raman spectroscopy

  • Normal coordinate analysis for vibrational assignments

  • Natural Bond Orbital (NBO) analysis for chemical bond stability assessment

  • Molecular docking studies to evaluate binding interactions

  • Frontier Molecular Orbital (FMO) calculations

These complementary approaches provided a comprehensive understanding of the compound's structural and functional properties relevant to its antibacterial activity .

Key Experimental Results

The molecular docking studies revealed that potassium succinate-succinic acid exhibits a minimal binding energy of −5.3 kcal/mol, suggesting favorable interactions with bacterial target molecules. This finding supports its potential effectiveness in preventing bacterial infections .

Additionally, the FMO study determined a band gap value of 4.35 eV, indicating molecular stability and bioactivity. The research also evaluated the compound's pharmacokinetic properties using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) factors and drug-likeness testing, further supporting its potential pharmaceutical applications .

Applications and Uses

Potassium succinate demonstrates versatility across multiple fields, leveraging its chemical properties and biological activities.

Pharmaceutical Applications

The emerging research on potassium succinate-succinic acid's antibacterial properties positions it as a promising candidate for pharmaceutical development. Its potential applications include:

  • Development of new antibiotic formulations

  • Creation of metallic compound-based drug delivery systems

  • Treatment options for antibiotic-resistant infections

These applications address critical needs in modern healthcare, particularly in combating antimicrobial resistance .

CategoryInformation
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P362+P364-P405-P501

These classifications indicate potential hazards related to skin and eye irritation, as well as respiratory system effects, necessitating appropriate safety measures during handling .

SupplierLocation
Beijing Hengye Zhongyuan Chemical Co., LtdChina
City Chemical LLCUnited States
MP Biomedicals, Inc.United States
Pfaltz & Bauer, Inc.United States
City Chemicals CorporationUnited States
Nacalai Tesque, Inc.Japan

This global distribution network ensures accessibility for researchers and industries worldwide .

Product Specifications

Commercial potassium succinate typically meets the following specifications:

  • Purity: 98% or higher

  • Appropriate packaging for stability

  • Certificate of analysis documenting quality parameters

  • Safety data sheets providing handling information

These standardized specifications ensure consistency in research applications and industrial processes .

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